6-Bromo-4-(difluoromethyl)isoquinoline
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Overview
Description
6-Bromo-4-(difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 6-Bromo-4-(difluoromethyl)isoquinoline can be achieved through various synthetic routes. . This reaction is effective for the synthesis of functionalized fluoroisoquinolines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-(difluoromethyl)isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the brominated isoquinoline with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound may be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
6-Bromo-4-(difluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines, such as:
6-Fluorinated Isoquinoline: Known for its biological activity, including enzyme inhibition.
4-Bromo-6-(difluoromethyl)isoquinoline: Another fluorinated isoquinoline with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-4-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-7-2-1-6-4-14-5-9(10(12)13)8(6)3-7/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRHLVVHDRLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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